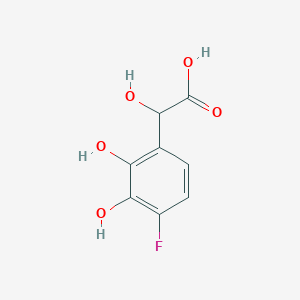
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI)
Descripción general
Descripción
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is an organic compound with a unique structure that includes a fluorine atom, two hydroxyl groups, and a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated precursors and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl groups and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (4-fluoro-2,3-dihydroxyphenyl)(oxo)acetate
- (6-Bromo-4-fluoro-2,3-dihydroxyphenyl)acetonitrile
Uniqueness
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl groups and a fluorine atom on the phenyl ring, along with the hydroxyacetic acid moiety, makes it a versatile compound for various applications .
Propiedades
Número CAS |
152354-23-9 |
|---|---|
Fórmula molecular |
C8H7FO5 |
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
2-(4-fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,10-12H,(H,13,14) |
Clave InChI |
OKHIKQGPFJQQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
SMILES canónico |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
Sinónimos |
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













